molecular formula C17H11ClN2O6S B301213 3-(3-chlorophenyl)-5-{4-hydroxy-3-nitro-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione

3-(3-chlorophenyl)-5-{4-hydroxy-3-nitro-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B301213
M. Wt: 406.8 g/mol
InChI Key: PADTZIJWSMJYJO-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-5-{4-hydroxy-3-nitro-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-{4-hydroxy-3-nitro-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde in the presence of a thiazolidinedione derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like piperidine or acetic acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules in specific ways.

Medicine

Thiazolidinedione derivatives are known for their antidiabetic properties. This compound could be investigated for similar therapeutic effects, such as improving insulin sensitivity or reducing inflammation.

Industry

The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-{4-hydroxy-3-nitro-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular docking studies and biochemical assays would be necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative with antidiabetic properties.

    Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.

    Troglitazone: An older thiazolidinedione with similar effects but withdrawn due to safety concerns.

Uniqueness

3-(3-chlorophenyl)-5-{4-hydroxy-3-nitro-5-methoxybenzylidene}-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinedione derivatives.

Properties

Molecular Formula

C17H11ClN2O6S

Molecular Weight

406.8 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H11ClN2O6S/c1-26-13-6-9(5-12(15(13)21)20(24)25)7-14-16(22)19(17(23)27-14)11-4-2-3-10(18)8-11/h2-8,21H,1H3/b14-7-

InChI Key

PADTZIJWSMJYJO-AUWJEWJLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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